molecular formula C29H28ClN9O14 B12730969 Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate CAS No. 96269-86-2

Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate

Cat. No.: B12730969
CAS No.: 96269-86-2
M. Wt: 762.0 g/mol
InChI Key: OEKBTXDMTYIFMQ-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl) group and dipicrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate typically involves a multi-step process The initial step often includes the preparation of the intermediate compounds, such as p-chloroaniline and 2-(dimethylamino)ethyl chloride These intermediates are then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to form the desired pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine and aniline derivatives.

Scientific Research Applications

Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.

    Aniline derivatives: Compounds with similar aniline moieties but different substituents.

    Dipicrate derivatives: Compounds with similar dipicrate moieties but different core structures.

Uniqueness

Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

96269-86-2

Molecular Formula

C29H28ClN9O14

Molecular Weight

762.0 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C17H22ClN3.2C6H3N3O7/c1-20(2)13-14-21(17-5-3-16(18)4-6-17)12-9-15-7-10-19-11-8-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-11H,9,12-14H2,1-2H3;2*1-2,10H

InChI Key

OEKBTXDMTYIFMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CCC1=CC=NC=C1)C2=CC=C(C=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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